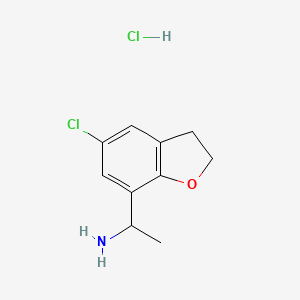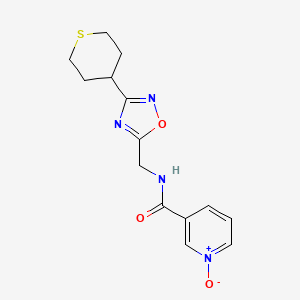![molecular formula C17H16ClFN2O2 B2766769 3-chloro-4-{[1-(4-fluorobenzoyl)piperidin-3-yl]oxy}pyridine CAS No. 2034575-04-5](/img/structure/B2766769.png)
3-chloro-4-{[1-(4-fluorobenzoyl)piperidin-3-yl]oxy}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-chloro-4-{[1-(4-fluorobenzoyl)piperidin-3-yl]oxy}pyridine” is a synthetic organic compound that features a complex molecular structure. It contains a piperidine ring, a pyridine ring substituted with chlorine, and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Pharmacology: Investigation of its potential as a drug candidate due to its complex structure and possible biological activity.
Medicine
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-chloro-4-{[1-(4-fluorobenzoyl)piperidin-3-yl]oxy}pyridine)” typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridine ring: The pyridine ring can be introduced via nucleophilic substitution reactions, where a chlorine atom is added to the pyridine ring.
Attachment of the fluorophenyl group: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the fluorophenyl group to the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the pyridine ring, converting it to a piperidine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced forms of the pyridine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of “3-chloro-4-{[1-(4-fluorobenzoyl)piperidin-3-yl]oxy}pyridine)” would depend on its specific interactions with biological targets. Potential mechanisms could involve binding to receptors or enzymes, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloropyridin-4-yl)piperidine: Similar structure but lacks the fluorophenyl group.
(4-Fluorophenyl)methanone: Contains the fluorophenyl group but lacks the piperidine and pyridine rings.
Uniqueness
The unique combination of the piperidine, pyridine, and fluorophenyl groups in “3-chloro-4-{[1-(4-fluorobenzoyl)piperidin-3-yl]oxy}pyridine)” may confer distinct chemical and biological properties, making it a compound of interest for further research.
Propriétés
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-15-10-20-8-7-16(15)23-14-2-1-9-21(11-14)17(22)12-3-5-13(19)6-4-12/h3-8,10,14H,1-2,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDKTMLSLHXRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
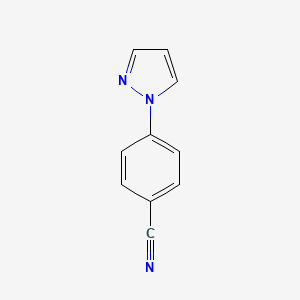
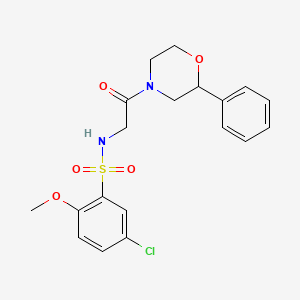
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(1-benzylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B2766689.png)
![1-(4-methylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2766690.png)
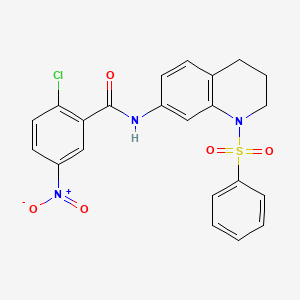
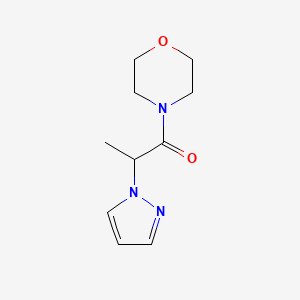
![N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2766694.png)
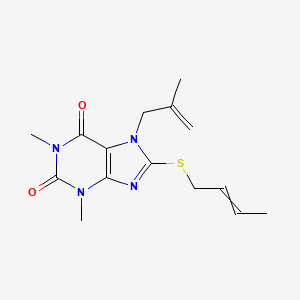
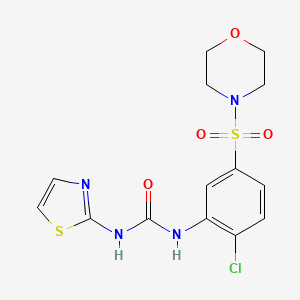
![3-(4-fluorophenyl)-7-hydroxy-8-{[(2-hydroxyethyl)amino]methyl}-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2766703.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2766704.png)
